B18R protein, vaccinia virus
Description
Discovery and Historical Context in Vaccinia Virus Research
The study of vaccinia virus (VACV), the virus used in the smallpox vaccine, has a long history, leading to the eradication of one of the most devastating diseases in human history. wikipedia.org In the post-eradication era, research on VACV has focused on understanding its complex biology and its interactions with the host immune system. This led to the discovery of a variety of viral proteins dedicated to immune evasion.
The B18R protein was identified as one such immunomodulatory molecule encoded by the vaccinia virus. Early research in the late 20th century began to unravel the mechanisms by which poxviruses counteract host defenses. Scientists observed that VACV-infected cells were resistant to the antiviral effects of type I interferons (IFN-α/β). nih.govplos.org This observation prompted investigations into the viral genes responsible for this phenomenon.
Subsequent studies identified the B18R gene, located in the terminal region of the VACV genome, as encoding a secreted protein with the ability to bind and neutralize type I interferons. nih.govsinobiological.com The protein was characterized as a soluble receptor for IFN-α/β, effectively acting as a "decoy" to prevent these crucial signaling molecules from activating the host's antiviral state. rndsystems.comsigmaaldrich.com The discovery of B18R and other similar viral proteins highlighted a sophisticated viral strategy of molecular mimicry and antagonism of the host immune system.
Classification and Nomenclature within Viral Immunomodulatory Proteins
The B18R protein is classified as a viral immunomodulatory protein, specifically a viroceptor, which is a viral protein that mimics a host cell receptor. nih.gov These proteins are a key component of the arsenal (B13267) that poxviruses use to manipulate the host's immune response. nih.gov Poxviruses encode a wide array of such proteins that target different components of the immune system, including cytokines, chemokines, and complement pathways. nih.govmdpi.com
The nomenclature of these viral proteins can vary depending on the strain of the virus. The protein known as B18R in the Western Reserve (WR) strain of vaccinia virus is referred to as B19R in the Copenhagen strain. sinobiological.comrndsystems.comtargetmol.com Functionally similar proteins have been identified in other orthopoxviruses, indicating a conserved mechanism of immune evasion among this genus of viruses. nih.gov
Structurally, B18R is a glycoprotein (B1211001) belonging to the immunoglobulin (Ig) superfamily, containing three Ig-like domains. nih.govacrobiosystems.com This is in contrast to the host's type I interferon receptors, which are members of the class II cytokine receptor family. thermofisher.com This structural distinction underscores its unique evolutionary origin and its specialized function as a viral decoy receptor.
Significance in Poxvirus Biology and Host-Pathogen Interaction Research
The B18R protein is of paramount significance in understanding poxvirus biology and the intricate dynamics of host-pathogen interactions. Its primary role is to counteract the host's innate immune response, specifically the antiviral state induced by type I interferons. plos.orgabcam.com By sequestering IFN-α/β, B18R allows the virus to replicate more efficiently, particularly in the early stages of infection before the adaptive immune response is mounted. nih.govrndsystems.com
The study of B18R has provided a model for understanding viral immune evasion strategies. The protein not only acts as a soluble inhibitor in the extracellular environment but can also bind to the surface of both infected and uninfected cells, protecting them from the antiviral effects of interferons. nih.gov This dual-action mechanism highlights the efficiency and elegance of viral adaptation.
Beyond its importance in virology, the B18R protein has found practical applications in biotechnology. Its ability to suppress the interferon response has made it a valuable reagent in studies involving mRNA transfection and the generation of induced pluripotent stem cells (iPSCs), where the cellular antiviral response can be a significant hurdle. sigmaaldrich.comthermofisher.comthermofisher.com The oncolytic virus field has also explored incorporating the B18R gene into other viruses to enhance their therapeutic efficacy by dampening the host's antiviral response against the therapeutic virus. nih.gov
Research Findings on Vaccinia Virus B18R Protein
| Feature | Description | References |
| Function | Acts as a decoy receptor for type I interferons (IFN-α/β), neutralizing their antiviral activity. | plos.org, abcam.com, rndsystems.com |
| Mechanism of Action | Binds to type I interferons with high affinity, preventing them from binding to their cellular receptors and initiating an antiviral state. | nih.gov, thermofisher.com |
| Structure | Glycoprotein belonging to the immunoglobulin (Ig) superfamily, with three Ig-like domains. | nih.gov, acrobiosystems.com |
| Location | Secreted from infected cells and can also bind to the surface of infected and uninfected cells. | nih.gov |
| Nomenclature | Referred to as B18R in the Vaccinia virus Western Reserve (WR) strain and B19R in the Copenhagen strain. | rndsystems.com, sinobiological.com, targetmol.com |
| Significance | Crucial for vaccinia virus to evade the host's innate immune response, facilitating viral replication and pathogenesis. | nih.gov, rndsystems.com |
| Biotechnological Applications | Used to improve the efficiency of mRNA transfection and the generation of induced pluripotent stem cells (iPSCs). Investigated for use in oncolytic virus therapy. | thermofisher.com, thermofisher.com, sigmaaldrich.com, nih.gov |
Properties
CAS No. |
135847-80-2 |
|---|---|
Molecular Formula |
C269H381N67O82S2 |
Synonyms |
B18R protein, vaccinia virus |
Origin of Product |
United States |
Biological Function and Mechanisms of Immune Modulation by Vaccinia Virus B18r Protein
Primary Function as a Decoy Receptor for Type I Interferons (IFN-α/β/ω/δ/κ)
The B18R protein, a product of the vaccinia virus (WR strain) B18R gene, is a secreted glycoprotein (B1211001) that functions as a critical virulence factor by modulating the host's innate immune response. nih.govstemcell.com Its principal role is to act as a soluble decoy receptor for type I interferons (IFNs), which include IFN-α, IFN-β, IFN-ω, IFN-δ, and IFN-κ. rndsystems.comnih.govthermofisher.commicrobiologyresearch.orgnih.gov By binding to these interferons, B18R effectively neutralizes their antiviral activities, thereby facilitating viral replication. invivogen.complos.org
Type I interferons are cytokines essential to the innate immune system's defense against viral infections. nih.gov Upon viral detection, host cells secrete these interferons, which then bind to specific receptors on adjacent cells. This binding triggers a signaling cascade that culminates in the expression of numerous interferon-stimulated genes (ISGs). nih.gov The proteins produced from ISGs establish an antiviral state by inhibiting viral replication and activating the adaptive immune system. nih.govnih.gov
The B18R protein, which shares significant homology with the alpha subunits of human, mouse, and bovine type I IFN receptors, mimics the natural type I IFN receptor. sigmaaldrich.cnresearchgate.net As a soluble, high-affinity receptor, B18R intercepts type I IFNs in the extracellular space, preventing them from binding to their cellular receptors. nih.govresearchgate.net This action blocks the initiation of an antiviral state in surrounding cells. nih.govnih.gov Interestingly, after being secreted, B18R can also bind to the surface of both infected and uninfected cells, where it continues to capture and neutralize IFNs, thus protecting the cells from their antiviral effects and maintaining their susceptibility to the virus. nih.govrndsystems.com
The efficacy of B18R as an immune evasion molecule is largely due to its exceptionally high binding affinity for type I interferons, which is greater than the affinity of the interferons for their own cellular receptors. sigmaaldrich.cn Surface plasmon resonance studies have determined that B18R binds to human IFN-α with a dissociation constant (KD) of approximately 174 pM, signifying a very strong interaction. thermofisher.comnih.gov This high affinity allows B18R to effectively outcompete the natural IFN receptors for interferon binding.
The interaction between B18R and type I interferons occurs at a 1:1 stoichiometric ratio, meaning one molecule of B18R binds to one molecule of interferon. This efficient binding ensures the potent neutralization of the cytokine's biological activity.
| Compound | Ligand | Dissociation Constant (KD) | Reference |
|---|---|---|---|
| B18R protein, vaccinia virus | Human IFN-α | 174 pM | thermofisher.comnih.gov |
A notable characteristic of the B18R protein is its ability to bind and neutralize type I interferons from a wide array of mammalian species. nih.govresearchgate.netnih.gov This broad species specificity includes interferons from humans, mice, rabbits, cattle, pigs, and rats. nih.govthermofisher.cominvivogen.comnih.gov This capability is a significant factor contributing to the vaccinia virus's ability to infect a diverse range of hosts. nih.gov However, it has been noted that B18R does not neutralize mouse IFN-β. thermofisher.com The protein's broad specificity is attributed to the conserved structural features of type I interferons across different species that are recognized by B18R.
| Species | Binds to Type I IFN | Reference |
|---|---|---|
| Human | Yes | nih.gov |
| Mouse | Yes (with exceptions) | thermofisher.comnih.gov |
| Rabbit | Yes | nih.gov |
| Cow (Bovine) | Yes | nih.gov |
| Rat | Yes | nih.gov |
| Pig | Yes | invivogen.com |
Inhibition of Interferon Signaling Pathways
By sequestering type I interferons, B18R effectively halts the downstream signaling cascades that are crucial for establishing an antiviral cellular environment. nih.gov
The core mechanism of B18R's inhibitory action is the physical obstruction of the interaction between type I IFNs and their cell-surface receptors, IFNAR1 and IFNAR2. researchgate.net As a soluble decoy, B18R binds to IFNs, preventing them from reaching and activating the cellular IFNAR complex. researchgate.netfrontiersin.org This competitive inhibition is the foundational step in its immune evasion strategy.
The binding of type I IFNs to their receptors typically activates the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. nih.gov This activation begins with the phosphorylation of the receptor-associated kinases, JAK1 and TYK2, which in turn phosphorylate the receptor itself. frontiersin.org This creates docking sites for STAT1 and STAT2 proteins, which are then also phosphorylated, leading to their dimerization and association with IRF9 to form the ISGF3 complex. nih.govfrontiersin.org
By preventing the initial IFN-receptor binding, B18R blocks the activation of the entire JAK-STAT pathway. nih.govfrontiersin.org This blockade means that JAK1 and TYK2 are not activated, and consequently, STAT1 and STAT2 are not phosphorylated, preventing the formation of the ISGF3 transcription factor complex. researchgate.netnih.gov
The final step of the interferon signaling pathway is the translocation of the ISGF3 complex into the nucleus, where it binds to IFN-stimulated response elements (ISREs) in the promoters of ISGs, initiating their transcription. nih.govfrontiersin.org The proteins encoded by ISGs are the ultimate effectors of the antiviral response. wikipedia.org
By disrupting the JAK-STAT pathway, B18R leads to the profound suppression of ISG expression. nih.govresearchgate.net In the presence of B18R, the induction of key antiviral proteins such as protein kinase R (PKR), 2',5'-oligoadenylate synthetase (OAS), and Mx proteins is significantly diminished. nih.gov This suppression of the host's antiviral gene program creates a cellular environment that is highly conducive to vaccinia virus replication and spread. rndsystems.cominvivogen.com
Counteraction of Antiviral State Induction
The B18R protein of the vaccinia virus is a potent antagonist of the host's innate immune response, specifically targeting the type I interferon (IFN) pathway to prevent the establishment of an antiviral state in host cells. mdpi.comnih.gov Encoded by the B18R gene in the Western Reserve strain of the virus, this protein functions as a high-affinity soluble decoy receptor for type I IFNs, which include IFN-α, IFN-β, IFN-κ, and IFN-ω. mdpi.comresearchgate.netnih.gov By binding to these cytokines with greater avidity than their natural cell surface receptors, B18R effectively sequesters them, blocking their ability to initiate downstream signaling. frontiersin.orgasm.org
The mechanism of action involves the direct inhibition of IFN-mediated signal transduction. nih.govnih.gov When type I IFNs bind to their cellular receptors (IFNAR), they trigger the JAK-STAT signaling cascade, leading to the transcription of hundreds of interferon-stimulated genes (ISGs). These ISGs encode proteins that collectively induce an antiviral state, characterized by the inhibition of viral replication, degradation of viral RNA, and apoptosis of infected cells. The B18R protein intercepts the IFN ligands before they can engage with IFNAR, thereby preventing the activation of this entire protective cascade. nih.gov This blockade of transmembrane signaling ensures that the host cell remains permissive to viral replication. researchgate.net The replication of vaccinia virus mutants lacking a functional B18R gene is significantly restricted in the presence of type I IFN, underscoring the critical role of this protein in overcoming host defenses. nih.gov
Role in Host Immune Evasion Strategies of Vaccinia Virus
The B18R protein is a cornerstone of the vaccinia virus's sophisticated multi-pronged strategy to evade host immunity. invivogen.com Poxviruses encode a wide array of immunomodulatory proteins, including soluble cytokine receptors and intracellular signaling inhibitors, and B18R is a prime example of a secreted viral decoy receptor that neutralizes a key component of the antiviral response. nih.gov Its function is unique among viral host response modifiers in that it operates both as a soluble, extracellular protein and as a protein bound to the cell surface, allowing it to block both autocrine (acting on the secreting cell) and paracrine (acting on neighboring cells) IFN functions. researchgate.net This dual-location activity provides a comprehensive shield against type I IFNs, facilitating viral replication and spread. frontiersin.org
A novel aspect of B18R's immune evasion strategy is its ability to bind to the surface of both virus-infected and uninfected cells after being secreted. nih.govnih.gov This creates a localized protective shield that extends beyond the initially infected cell, preventing the establishment of an antiviral state in the surrounding tissue. nih.gov By coating neighboring uninfected cells, the B18R protein ensures they remain susceptible to infection, thus promoting the efficient local spread of the virus. nih.govfrontiersin.org This mechanism highlights the importance of localized IFN effects in controlling viral infections and the sophisticated viral adaptation to counteract them. nih.gov
The B18R protein present on the cell surface retains the key properties of the soluble form, including high-affinity binding to type I IFNs and broad species specificity. nih.gov It has been shown to effectively bind and neutralize interferons from a wide range of mammals, including humans, cows, pigs, rats, and rabbits. mdpi.comresearchgate.net This broad specificity may have contributed to the ability of the vaccinia virus to replicate in multiple host species throughout its evolution. frontiersin.org
| Property | Description | Source(s) |
| Function | Decoy receptor for Type I Interferons (IFN-α, IFN-β, etc.) | mdpi.comresearchgate.netnih.gov |
| Binding Affinity | High affinity for human IFN-α (KD of 174 pM) | researchgate.net |
| Mechanism | Sequesters IFNs, blocking interaction with cellular IFNAR and inhibiting JAK-STAT signaling. | nih.gov |
| Location | Secreted as a soluble extracellular protein; also binds to the surface of infected and uninfected cells. | researchgate.netnih.gov |
| Species Specificity | Broad; binds Type I IFNs from human, mouse, rat, rabbit, pig, and cow. | researchgate.netnih.gov |
The B18R protein primarily modulates Toll-like Receptor (TLR) signaling in an indirect manner. TLRs are a class of pattern recognition receptors (PRRs) that detect pathogen-associated molecular patterns (PAMPs), such as viral RNA. stemcell.com The recognition of viral components by endosomal TLRs (e.g., TLR3, TLR7, TLR8) initiates signaling cascades that lead to the production of pro-inflammatory cytokines and, crucially, type I interferons. stemcell.com
The primary role of B18R is to act downstream of this process. Rather than directly inhibiting the TLRs or their immediate signaling adaptors, B18R neutralizes the type I IFN output that results from TLR activation. invivogen.comstemcell.com For example, the blockade of TLR9 agonist-induced type I interferons has been shown to promote the secretion of other inflammatory cytokines. While vaccinia virus does encode other proteins that can interfere more directly with intracellular components of TLR signaling pathways, B18R's strategy is to eliminate the key antiviral effector molecule produced by these pathways. nih.gov By sequestering the IFNs, B18R effectively uncouples TLR activation from the establishment of a robust antiviral state.
The sequestration of type I interferons by B18R has a significant, albeit indirect, impact on the development of adaptive T cell responses. Type I IFNs are pleiotropic cytokines that are critical for bridging the innate and adaptive immune systems. frontiersin.org They play a crucial role in the activation and differentiation of T cells, particularly CD8+ T cells, during viral infections.
The influence of type I IFNs on T cell immunity is multifaceted:
Antigen-Presenting Cell (APC) Maturation: Type I IFNs act on dendritic cells (DCs), a key type of APC, to promote their maturation, enhance antigen presentation capabilities, and upregulate co-stimulatory molecules. This leads to more efficient priming of naive T cells.
Direct T Cell Co-stimulation: IFNs can act directly on T cells, providing a "signal 3" that promotes their clonal expansion, survival, and acquisition of effector functions, such as the ability to produce cytotoxic molecules.
By binding and neutralizing type I IFNs, the B18R protein dampens these crucial activating signals. This alteration of the early cytokine environment can modulate the subsequent T cell response. The reduction in IFN availability can lead to suboptimal maturation of APCs and reduced co-stimulation of T cells, potentially altering the magnitude and quality of the virus-specific T cell population. Because of its potent ability to inhibit the innate IFN response, recombinant B18R is frequently used in research to study subsequent anti-viral T cell responses under conditions where the innate response is controlled. invivogen.com
Role of Vaccinia Virus B18r Protein in Viral Pathogenesis
Contribution to Viral Virulence and Replication Efficacy in Host Cells
The B18R protein is a significant virulence factor, directly contributing to the virus's ability to establish infection and replicate efficiently within a host. By binding to and neutralizing type I interferons, B18R shields both infected and uninfected cells from the antiviral state that these cytokines would normally induce. researchgate.netnih.govbiomedgrid.com This protective effect is essential for viral replication, particularly in the early stages of infection before the host's adaptive immune response is fully mobilized.
| Condition | Wild-Type VV (B18R Present) | VVΔB18R (B18R Absent) | Reference |
|---|---|---|---|
| In Cell Culture (without IFN) | Normal Replication | Normal Replication | nih.govmicrobiologyresearch.org |
| In Cell Culture (with Type I IFN) | Normal Replication | Severely Restricted Replication | nih.govmicrobiologyresearch.org |
| In Vivo (Murine Model) | Standard Virulence Profile | Attenuated Phenotype, Enhanced Viral Clearance | researchgate.netmicrobiologyresearch.org |
Impact on Viral Spread and Tissue Tropism
The B18R protein's mechanism of action has a profound impact on the virus's ability to spread from cell to cell and throughout the host's tissues. A key feature of B18R is its secretion from infected cells into the extracellular environment. microbiologyresearch.org Once secreted, it can bind to the surface of nearby uninfected cells, effectively preempting the establishment of an antiviral state. nih.gov This novel strategy of immune evasion ensures that neighboring cells remain susceptible to infection, thereby facilitating the local spread of the virus within a tissue. researchgate.netnih.gov
By neutralizing the paracrine effects of interferons—whereby an infected cell warns its neighbors of a viral threat—B18R helps the virus overcome a primary host mechanism for containing infection. nih.gov This local immunosuppression is crucial for the virus to expand its foothold and spread efficiently. While not altering the fundamental tissue tropism of the virus, B18R's ability to counteract the IFN response broadens the range of cells that can be productively infected in vivo. Host IFN status is a major determinant of viral tropism and permissivity; by negating this barrier, B18R allows the virus to replicate in tissues that might otherwise be non-permissive due to a rapid and robust IFN response. researchgate.net For instance, deleting the B18R gene leads to faster viral clearance from normal tissues, indicating that the protein is instrumental in the virus's ability to persist and spread systemically. researchgate.net
Modulation of Host Antiviral Defense Mechanisms
The primary role of B18R in pathogenesis is its direct and potent modulation of the host's innate antiviral defenses, specifically the type I interferon system. B18R functions as a high-affinity decoy receptor for a wide range of type I IFNs, including IFN-α, IFN-β, and IFN-ω. nih.gov It exhibits broad species specificity, capable of binding and neutralizing interferons from humans, mice, rabbits, cows, pigs, and rats, which may reflect the virus's evolutionary adaptation to a variety of hosts. nih.govbiomedgrid.com
The mechanism of B18R involves its direct binding to IFN molecules, preventing them from engaging with their natural cell surface receptors (IFNARs). nih.gov This blockade of the IFN-IFNAR interaction inhibits the entire downstream signaling cascade, including the formation of the Interferon-Stimulated Gene Factor 3 (ISGF3) transcription complex. nih.govmicrobiologyresearch.org As a result, the expression of hundreds of interferon-stimulated genes (ISGs), which encode antiviral proteins like Protein Kinase R (PKR) and 2'-5' oligoadenylate (B1213165) synthetase (OAS), is prevented. nih.gov B18R's ability to function both as a soluble protein, neutralizing IFNs in the extracellular matrix, and as a cell-surface-bound receptor, providing localized protection, makes it an exceptionally effective immunomodulator. researchgate.netnih.gov This dual-action strategy ensures a comprehensive shutdown of the type I IFN response in the immediate vicinity of the infection. nih.govnih.gov
| Property | Description | Reference |
|---|---|---|
| Protein Type | Secreted Glycoprotein (B1211001), Type I IFN Decoy Receptor | nih.gov |
| Ligands | Type I Interferons (IFN-α, IFN-β, IFN-ω) | nih.gov |
| Species Specificity | Broad (Human, Mouse, Rabbit, Bovine, Rat, Pig) | nih.govbiomedgrid.com |
| Mechanism | Binds directly to Type I IFN, preventing its interaction with cellular IFN receptors (IFNAR). | nih.gov |
| Downstream Effect | Inhibits IFN-induced signaling, preventing the expression of Interferon-Stimulated Genes (ISGs). | nih.govmicrobiologyresearch.org |
| Location of Action | Extracellular space (soluble form) and on the cell surface of infected and uninfected cells (bound form). | nih.govnih.gov |
Comparative Analysis with Other Poxvirus-Encoded Immunomodulatory Proteins
Vaccinia virus encodes a sophisticated arsenal (B13267) of immunomodulatory proteins, and B18R is part of a multi-layered strategy to dismantle the host's IFN response. microbiologyresearch.org This strategy involves redundant and complementary mechanisms that target the IFN pathway at different stages.
The vaccinia virus genome encodes several proteins that antagonize the IFN system, each with a distinct mechanism and target. B18R's primary distinguishing feature is its location of action.
B18R: An extracellular antagonist that acts as a decoy receptor, sequestering type I IFN cytokines before they can initiate a signal. nih.govnih.gov
E3L: An intracellular protein that binds to double-stranded RNA (dsRNA), a common viral pathogen-associated molecular pattern (PAMP). biomedgrid.comnih.gov By sequestering dsRNA, E3L prevents the activation of key intracellular IFN-induced antiviral enzymes, namely PKR and OAS. biomedgrid.commicrobiologyresearch.org Thus, while B18R prevents the IFN signal from being received, E3L blocks the downstream effects of any IFN signal that might get through, as well as inhibiting the initial production of IFN. biomedgrid.comnih.gov
B8R: This protein is analogous to B18R but targets a different cytokine family. It functions as a secreted decoy receptor for type II interferon (IFN-γ) , which is a key cytokine in the adaptive immune response, particularly for activating macrophages and cytotoxic T lymphocytes.
The core difference lies in their operational domains and molecular targets. B18R and B8R are extracellular cytokine binders, targeting type I and type II IFNs, respectively. In contrast, E3L is an intracellular dsRNA binder that subverts the enzymatic machinery of the IFN-induced antiviral state.
The various immunomodulatory proteins of vaccinia virus are believed to act synergistically to create a robust and comprehensive blockade of the host immune response. microbiologyresearch.org The relationship between B18R and intracellular antagonists like E3L is a clear example of this synergy.
This multi-pronged defense strategy is highly effective:
First Line of Defense (Intracellular): Proteins like E3L work inside the infected cell to inhibit the signaling pathways that lead to the production and secretion of IFN in the first place. biomedgrid.commicrobiologyresearch.org
Second Line of Defense (Extracellular): If IFN is produced, B18R acts as an extracellular shield, capturing the IFN molecules before they can alert neighboring cells. nih.govnih.gov
Third Line of Defense (Intracellular Fail-safe): If some IFN molecules evade B18R and successfully signal a neighboring cell to produce antiviral enzymes, E3L and another protein, K3L (a PKR pseudosubstrate), are present within the newly infected cell to neutralize these enzymes directly. microbiologyresearch.org
This layered approach ensures that the IFN response is suppressed at multiple critical points: induction, signaling, and execution. The combination of an extracellular decoy receptor (B18R) with intracellular inhibitors (E3L, K3L) provides a much more resilient anti-IFN strategy than any single protein could offer alone. This synergy allows the virus to replicate effectively even in hosts with a highly active innate immune system. nih.govmicrobiologyresearch.org
Methodologies for Investigating Vaccinia Virus B18r Protein
Recombinant Protein Production and Purification Techniques
To obtain sufficient quantities of B18R for structural and functional studies, recombinant protein production systems are employed. The choice of expression system can significantly impact the protein's post-translational modifications, such as glycosylation, which may influence its biological activity.
Escherichia coli (E. coli) is a commonly used host for the production of recombinant B18R due to its rapid growth, high yield, and cost-effectiveness. nih.govnih.govresearchgate.net A synthetic gene for B18R, often with a codon sequence optimized for bacterial expression, is typically cloned into an expression plasmid, such as the pET28c vector. nih.govplos.org This often results in the addition of a hexahistidine tag to the N-terminus of the protein, which facilitates subsequent purification. nih.govresearchgate.net
Upon induction with isopropyl β-D-1-thiogalactopyranoside (IPTG), high levels of B18R are produced; however, the protein frequently accumulates in an insoluble form within inclusion bodies. nih.govplos.org To recover the active protein, these inclusion bodies must be isolated, solubilized using strong denaturants like 6 M urea, and then refolded into their native conformation. nih.gov The refolding process is a critical step and can be achieved through methods such as dialysis or dilution to gradually remove the denaturant. jabonline.incytivalifesciences.com Purification of the refolded, His-tagged B18R is commonly performed using immobilized metal affinity chromatography (IMAC). nih.gov This process can yield several hundred milligrams of soluble and biologically active B18R from a one-liter bacterial culture. nih.gov
| Parameter | Description | References |
| Expression Host | Escherichia coli (e.g., BL21(DE3)) | nih.govnih.govresearchgate.net |
| Expression Vector | pET vectors (e.g., pET28c) | nih.govplos.org |
| Protein Form | Accumulates in inclusion bodies | nih.govplos.org |
| Solubilization | 6 M urea | nih.gov |
| Refolding | Dialysis, Dilution | jabonline.incytivalifesciences.com |
| Purification | Immobilized Metal Affinity Chromatography (IMAC) | nih.gov |
| Yield | Milligram quantities per liter of culture | nih.gov |
For applications where post-translational modifications are crucial for protein function, eukaryotic expression systems are preferred. Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney 293 (HEK293) cells are frequently used to produce recombinant B18R. sigmaaldrich.cominvivogen.com Production in these cell lines ensures that the protein undergoes proper folding and human-like glycosylation. sigmaaldrich.cominvivogen.com The resulting glycoprotein (B1211001) typically has a molecular mass of around 50-65 kDa as determined by SDS-PAGE. sigmaaldrich.comthermofisher.com Insect cell systems, using baculovirus expression vectors, are also utilized for B18R production. thermofisher.comassaygenie.com Recombinant B18R produced in eukaryotic systems is often secreted into the culture medium, from which it can be purified. researchgate.netresearchgate.net
| Expression System | Cell Type | Key Features | References |
| Mammalian | Chinese Hamster Ovary (CHO) | Ensures proper glycosylation and 3D structure. | invivogen.com |
| Mammalian | Human Embryonic Kidney 293 (HEK293) | Produces a glycosylated protein with human-like modifications. | sigmaaldrich.com |
| Insect | Baculovirus-Infected Insect Cells | A common eukaryotic system for recombinant protein production. | thermofisher.comassaygenie.com |
Functional Assays for Interferon Neutralization and Binding
A range of functional assays are employed to confirm the biological activity of recombinant B18R, specifically its ability to bind to and neutralize type I interferons.
The primary function of B18R is to inhibit the antiviral effects of type I interferons. This activity is commonly measured using bioassays. In these assays, cells are treated with a specific concentration of interferon in the presence or absence of B18R. The cells are then challenged with a virus, and the level of viral replication is quantified. The ability of B18R to neutralize the interferon's protective effect and allow for viral replication is a direct measure of its biological activity. thermofisher.comthermofisher.com For instance, pre-incubation of human IFN alpha2a with B18R has been shown to completely neutralize its antiviral activity. thermofisher.com Similarly, B18R can neutralize the activity of mouse IFN alpha in an encephalomyocarditis virus (EMCV) infection assay using L929 cells. thermofisher.com
Direct binding of B18R to type I interferons can be demonstrated through various in vitro binding assays. An Enzyme-Linked Immunosorbent Assay (ELISA)-based format can be used to characterize the binding affinity between B18R and its target interferons. raybiotech.com In this setup, a plate is coated with the receptor protein (B18R), and the binding of the interferon ligand is detected. raybiotech.com
Radioligand binding assays have also been employed to show specific interaction. In one study, preincubation of B18R with radiolabelled porcine IFN-delta specifically inhibited the binding of the interferon to bovine cells, demonstrating a direct interaction. researchgate.netmicrobiologyresearch.orgnih.gov Analytical size exclusion chromatography can also be used to show the formation of a complex between B18R and interferon, such as IFN-alpha. nih.govresearchgate.net
To investigate the mechanism by which B18R inhibits interferon signaling, reporter cell lines are a valuable tool. invivogen.comcreative-biogene.comcreative-biogene.com These are engineered cell lines that contain a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of a promoter that is responsive to the interferon signaling pathway, such as an interferon-stimulated response element (ISRE). invivogen.comcreative-biogene.com
HEK-Blue™ IFN-α/β cells are an example of such a reporter cell line. invivogen.com When these cells are stimulated with type I interferons, the JAK/STAT signaling pathway is activated, leading to the expression of the reporter gene. The activity of the reporter protein can be easily quantified. By adding B18R to the cell culture, its ability to inhibit interferon-induced signaling can be measured as a dose-dependent decrease in reporter gene activity. invivogen.com This provides a quantitative measure of B18R's neutralizing potency. invivogen.com
| Assay Type | Methodology | Purpose | References |
| Bioassay | Virus Challenge Assay | Measures the inhibition of interferon-induced antiviral state in cells. | thermofisher.comthermofisher.com |
| Binding Assay | ELISA, Radioligand Binding | Demonstrates direct binding of B18R to type I interferons. | researchgate.netraybiotech.commicrobiologyresearch.orgnih.gov |
| Reporter Cell Line | ISRE-driven Reporter Gene (e.g., SEAP, Luciferase) | Quantifies the inhibition of the interferon signaling pathway. | invivogen.cominvivogen.comcreative-biogene.com |
In Vitro Cellular Models for Studying B18R Protein Function
The investigation of the vaccinia virus B18R protein's function at the cellular level relies on a variety of in vitro models. These models, encompassing both primary cell cultures and immortalized cell lines, are instrumental in dissecting the molecular mechanisms of B18R action, particularly its role in counteracting the host's innate immune response.
Primary Cell Cultures and Immortalized Cell Lines
Researchers utilize a range of cell types to study B18R, each offering unique advantages. Primary cells, which are isolated directly from tissues, closely mimic the physiological state of cells in vivo but have a limited lifespan in culture. In contrast, immortalized cell lines are genetically modified to proliferate indefinitely, providing a consistent and readily available experimental system.
Studies on B18R have employed both types of models. For instance, primary bovine retinal pigment epithelial (RPE) cells and Müller cells have been used to investigate the effects of B18R in ocular cell types. nih.govnih.gov Alongside these, immortalized cell lines such as human retinal pigment epithelial cells (ARPE-19), human Müller cells (MIO-M1), human foreskin fibroblasts (HFF), and human liver cancer cells (HepG2) have been pivotal in elucidating the protein's function. nih.govnih.gov Other cell lines, including baby hamster kidney cells (BHK-21) and human embryonic kidney cells (HEK293), are also utilized in B18R research. nih.gov
The choice between primary cells and immortalized cell lines often depends on the specific research question. Primary cells are favored for studies requiring high physiological relevance, while immortalized cell lines are advantageous for high-throughput screening and experiments requiring large quantities of homogenous cells.
Table 1: Examples of In Vitro Cellular Models for B18R Protein Research
| Cell Model Type | Specific Cell Line/Culture | Key Research Application |
|---|---|---|
| Primary Cell Culture | Primary Bovine Retinal Pigment Epithelial (RPE) Cells | Studying B18R's effect on mRNA translation and innate immunity in a model that closely resembles the in vivo state of these ocular cells. nih.govnih.gov |
| Primary Bovine Müller Cells | Investigating cell-type specific responses to B18R in the retina. nih.govnih.gov | |
| Immortalized Cell Line | ARPE-19 (Human Retinal Pigment Epithelial) | Assessing the impact of B18R on transfection efficiency and interferon-β production in a human ocular cell line. nih.govnih.gov |
| MIO-M1 (Human Müller) | Examining the differential effects of B18R on innate immune responses in another key retinal cell type. nih.govnih.gov | |
| HFF (Human Foreskin Fibroblast) | Demonstrating the correlation between hampered IFN-β concentration and increased mRNA translation in the presence of B18R. | |
| HepG2 (Human Liver Cancer) | Validating the effect of B18R on mRNA transfection efficiency in a non-ocular cell type. | |
| HEK293 (Human Embryonic Kidney) | Utilizing as a host for the production of recombinant B18R and for studying the maintenance of RNA replicons in the presence of the protein. nih.gov |
Cell-Type Specific Responses to B18R Protein
A significant finding from in vitro studies is that the functional consequences of B18R activity can be highly dependent on the cell type. This specificity is crucial for understanding the nuanced role of B18R in viral pathogenesis and for its potential applications in biotechnology.
A notable example of cell-type specific responses was observed in a study comparing the effects of B18R on RPE cells and Müller cells. nih.govnih.gov In both primary bovine RPE cells and the immortalized ARPE-19 cell line, the presence of B18R led to an increase in mRNA transfection efficiency, which was accompanied by a decrease in the production of interferon-β (IFN-β), a key antiviral cytokine. nih.govnih.gov This is consistent with B18R's known function as a decoy receptor for type I interferons. By sequestering IFN-β, B18R prevents it from signaling and establishing an antiviral state, thereby allowing for more efficient translation of the transfected mRNA.
In stark contrast, Müller cells, both primary and immortalized (MIO-M1), did not exhibit the same response. In these cells, co-incubation with B18R and mRNA did not result in a significant increase in transfection efficiency, nor was there a notable decrease in IFN-β production. nih.govnih.gov This suggests that the innate immune pathways activated by foreign mRNA and the subsequent response to B18R-mediated interferon inhibition differ between these two retinal cell types.
These findings underscore the importance of selecting appropriate cellular models for studying B18R and highlight the complexity of its interactions with the host cell machinery. The differential responses observed in various cell types are critical for predicting the in vivo efficacy and potential side effects of B18R-based therapeutic strategies.
In Vivo Animal Models for Pathogenesis and Immune Response Studies
To comprehend the multifaceted role of the B18R protein in the context of a whole organism, researchers turn to in vivo animal models. These models are indispensable for investigating the pathogenesis of vaccinia virus and for dissecting the intricate interplay between B18R and the host immune system.
Studies in Immunocompetent and Immunodeficient Animal Models
The choice between immunocompetent and immunodeficient animal models is dictated by the specific research objectives. Immunocompetent models, such as BALB/c mice, possess a complete and functional immune system, making them ideal for studying the natural course of infection and the host's immune response to the virus. nih.gov
In contrast, immunodeficient models, which lack certain components of the immune system, are valuable for isolating the effects of specific immune pathways. Common immunodeficient models include nude mice, which lack T cells, and Severe Combined Immunodeficient (SCID) mice, which lack both functional T and B cells. nih.govnih.gov These models are particularly useful for studying the direct effects of viral proteins on pathogenesis in the absence of a robust adaptive immune response.
Studies utilizing these models have demonstrated that B18R plays a crucial role in viral virulence. thermofisher.com In immunocompetent mice, the presence of B18R allows the virus to effectively counteract the host's type I interferon response, leading to a more severe infection. In a murine intranasal model, a vaccinia virus mutant with a deleted B18R gene was shown to be attenuated, indicating the importance of this protein for viral pathogenesis. nih.gov
Immunodeficient models have been instrumental in highlighting the direct protective effects of B18R for the virus. For example, in a SCID mouse model of HIV encephalitis, systemically administered B18R was able to cross the blood-brain barrier and reduce the gene expression associated with IFN-α signaling in the brain. nih.gov This demonstrates the potent ability of B18R to inhibit type I interferon responses even in an immunocompromised setting.
Table 2: In Vivo Animal Models in B18R Research
| Animal Model | Immune Status | Key Research Findings Related to B18R |
|---|---|---|
| BALB/c Mice | Immunocompetent | Deletion of the B18R gene leads to viral attenuation in an intranasal infection model, underscoring B18R's role in pathogenesis. nih.gov |
| Nude Mice | Immunodeficient (lacks T cells) | Allows for the study of B18R's function in the context of an innate immune response without the influence of adaptive T cell immunity. nih.gov |
| SCID Mice | Immunodeficient (lacks T and B cells) | B18R can cross the blood-brain barrier and inhibit IFN-α signaling, preventing key features of HIV encephalitis pathology. nih.gov |
Evaluation of Viral Attenuation and Immune Bypass
A primary mechanism by which B18R contributes to vaccinia virus pathogenesis is through its ability to facilitate immune bypass. As a soluble decoy receptor, B18R binds to and neutralizes type I interferons with high affinity. thermofisher.com This prevents the interferons from binding to their cellular receptors and initiating an antiviral state in surrounding cells. By effectively mopping up these crucial signaling molecules, B18R allows the virus to replicate and spread more efficiently, thereby bypassing a critical arm of the innate immune system.
The evaluation of viral attenuation is often achieved by comparing the pathogenicity of wild-type vaccinia virus with that of a genetically engineered mutant lacking the B18R gene (a B18R deletion mutant). As previously mentioned, studies in murine models have consistently shown that the absence of B18R leads to a less virulent phenotype. nih.gov This attenuation is a direct consequence of the host's ability to mount a more effective type I interferon response against the virus.
The broad species specificity of B18R, which allows it to bind to type I interferons from various species including humans, rabbits, and rats, is another factor that has likely contributed to the evolutionary success of vaccinia virus in multiple hosts. nih.gov This ability to neutralize the interferon response across different species is a testament to its potent immune evasion capabilities.
Genetic and Evolutionary Aspects of Vaccinia Virus B18r Protein
Genetic Variability and Functional Divergence Across Vaccinia Virus Strains
The gene encoding the B18R protein exhibits notable variability among different strains of vaccinia virus, leading to significant functional differences. The Western Reserve (WR) strain of vaccinia virus, a common laboratory strain, encodes the full-length, highly effective B18R protein. researchgate.net This protein is secreted and can also bind to the surface of both infected and uninfected cells, where it effectively neutralizes type I interferons. researchgate.net
However, not all vaccinia virus strains possess a fully functional B18R protein. For instance, the Wyeth strain, which was used in the Dryvax smallpox vaccine, expresses a truncated version of the B18R protein. researchgate.net This shorter protein is missing the C-terminal immunoglobulin-like domain. Consequently, the Wyeth strain's B18R binds to interferon with a lower affinity compared to the full-length protein from the WR strain. researchgate.net Another example is the Lister strain of vaccinia virus, where the B18R protein is functionally absent.
This genetic diversity is also evident within vaccine preparations like Dryvax, which is known to contain a population of different virus variants rather than a single, uniform strain. nih.gov The variation in the B18R gene across these strains highlights how different propagation histories and selective pressures can lead to divergence in key immune evasion genes. The absence or reduced function of B18R in some strains can lead to attenuation of the virus in vivo, underscoring the protein's importance in overcoming host defenses. researchgate.net
| Vaccinia Virus Strain | B18R Gene/Protein Status | Functional Consequence |
|---|---|---|
| Western Reserve (WR) | Encodes full-length, three-domain protein. maxanim.com | High-affinity binding to type I interferons; effective neutralization. researchgate.netnih.gov |
| Wyeth | Encodes a truncated protein lacking the C-terminal immunoglobulin domain. researchgate.net | Binds interferon with lower affinity compared to the WR strain protein. researchgate.net |
| Lister | Functionally absent. | Lacks the ability to secrete a functional interferon decoy receptor. |
| Copenhagen | Known as B19R in this strain. | Functions as a type I interferon decoy receptor. |
Orthologs and Homologues in Other Poxvirus Genera
The B18R protein is not exclusive to the vaccinia virus; orthologs are found throughout the Orthopoxvirus genus, highlighting its conserved and critical role in viral pathogenesis. nih.gov Viruses such as Mpox virus, cowpox virus, and camelpox virus encode their own versions of this type I interferon-binding protein. nih.govbiorxiv.orgresearchgate.net These orthologs share significant sequence homology with the vaccinia virus B18R, particularly in the regions responsible for interferon binding. nih.gov
The presence of B18R orthologs across a range of orthopoxviruses that infect various mammals suggests a shared evolutionary origin and a fundamental requirement for this specific immune evasion mechanism within the genus. nih.gov For example, a 2023 analysis of over 1,300 Mpox virus genomes found the B18R protein to be present in 100% of the genomes across all clades except for Clade I, indicating its high degree of conservation. biorxiv.org
While B18R is characteristic of orthopoxviruses, other poxvirus genera have evolved different, non-homologous proteins to counteract the interferon system, reflecting convergent evolution toward the same goal of immune evasion. nih.gov However, the B18R structure, with its three immunoglobulin-like domains, shows homology to the host's own type I interferon receptors, suggesting that an ancestral orthopoxvirus likely acquired this gene from a host. researchgate.netnih.gov
| Poxvirus Species | Gene/Protein Name | Conservation Status |
|---|---|---|
| Vaccinia virus (strain Copenhagen) | B19R | Functional ortholog of B18R. |
| Mpox virus | B18R ortholog | Highly conserved across most clades. biorxiv.org |
| Cowpox virus | B18R ortholog | Present and functional. nih.gov |
| Camelpox virus | crmB gene (encodes a TNF receptor homolog with IFN-binding capacity) researchgate.net | Functional analog. |
| Variola virus | crmB gene (encodes a TNF receptor homolog with IFN-binding capacity) researchgate.net | Functional analog. |
Evolutionary Pressures Driving Interferon Antagonism in Poxviruses
The evolution of potent interferon antagonists like B18R is a direct result of the intense selective pressure exerted by the host's innate immune system. uthscsa.edu The interferon response is one of the most rapid and effective defenses against viral infection, creating a formidable barrier that viruses must overcome to replicate and spread. nih.govuthscsa.edu This dynamic creates a classic "arms race" between the virus and its host, where the host evolves better immune defenses, and the virus, in turn, evolves more sophisticated evasion mechanisms. nih.gov
Poxviruses, with their large DNA genomes, have a remarkable capacity to encode a wide array of immunomodulatory proteins. nih.govasm.org The development of a secreted interferon decoy receptor like B18R provides several distinct evolutionary advantages.
Broad-Spectrum Activity : The B18R protein can neutralize a wide range of type I interferons (including IFN-α, IFN-β, and IFN-ω), making it a versatile defense. researchgate.net
Extracellular Action : As a secreted protein, B18R can act at a distance from the infected cell, neutralizing interferons in the extracellular environment. nih.gov This protects not only the cell that produces it but also neighboring, uninfected cells, keeping them susceptible to viral spread. researchgate.net
Broad Species Specificity : B18R shows a remarkable ability to bind type I interferons from multiple mammalian species, including humans, mice, and cattle. researchgate.netsigmaaldrich.cn This broad specificity is a significant evolutionary advantage, as it may have facilitated the ability of ancestral poxviruses to jump between different host species, a known characteristic of viruses in this family. researchgate.netnih.gov
The acquisition and refinement of the B18R gene have therefore been crucial for the evolutionary success of orthopoxviruses, allowing them to infect a wide range of hosts and effectively counter a primary arm of the innate immune response. researchgate.netnih.gov The presence of this gene is a testament to the strong and persistent evolutionary pressure exerted by the host interferon system.
Q & A
Q. What is the molecular mechanism by which B18R protein neutralizes type I interferons (IFNs)?
B18R acts as a soluble decoy receptor with high affinity for type I IFNs (IFN-α/β), binding them more avidly than cellular IFN receptors. This prevents IFN from activating the JAK-STAT signaling pathway, thereby blocking antiviral gene induction. Structural homology studies show B18R shares regions with mammalian IFN receptor α subunits, enabling broad species specificity . Methodologically, IFN neutralization can be quantified using ND50 assays (e.g., ≤800 pg/mL for murine IFN-α2 ), while competitive binding assays and Western blotting confirm specificity .
Q. How is B18R utilized to enhance mRNA-based cellular reprogramming (e.g., iPSC generation)?
B18R suppresses IFN-mediated RNA degradation, improving mRNA stability and cell viability during transfection. Protocols recommend co-delivering B18R (50–800 ng/mL) with synthetic mRNAs (e.g., OCT4, SOX2) to reduce IFN-induced apoptosis. This method avoids viral integration risks and enhances reprogramming efficiency by >10-fold in human somatic cells .
Q. What are the structural and functional characteristics of B18R protein?
B18R is a 65-kDa glycoprotein encoded by the B18R open reading frame in vaccinia virus (Western Reserve strain). It exists in soluble and membrane-bound forms, with glycosylation contributing to its ~50 kDa apparent molecular weight on SDS-PAGE. Functional assays confirm its ability to bind human, mouse, and bovine IFNs with Kd values in the nanomolar range .
Advanced Research Questions
Q. How does B18R deletion alter the tumor selectivity of oncolytic vaccinia viruses?
Deletion of B18R restricts viral replication to cancer cells with defective IFN signaling. Normal cells retain IFN responsiveness, activating antiviral defenses (e.g., MX1, OAS), whereas cancer cells often harbor IFN pathway mutations (e.g., STAT1/2 loss). Preclinical models demonstrate that B18R-deleted vaccinia strains (e.g., TK−/B18R−) exhibit 10–100-fold higher tumor-to-normal tissue replication ratios in vivo .
Q. What experimental strategies resolve contradictory data on B18R’s role in vaccinia replication across cancer cell lines?
Discrepancies arise from tumor-specific IFN pathway heterogeneity. To address this:
- Profile IFN receptor expression (e.g., IFNAR1/2 via flow cytometry) and downstream signaling (phospho-STAT1/2 ELISA) in target cells.
- Use CRISPR knockout of IFNAR1 in resistant cell lines to isolate B18R-dependent effects.
- Combine B18R-deleted viruses with histone deacetylase inhibitors (e.g., TSA), which enhance viral spread in partially IFN-responsive tumors .
Q. How can B18R-deleted vaccinia strains be optimized to overcome residual IFN activity in tumor microenvironments?
Strategies include:
- Co-expression of IFN-β : Engineered vaccinia strains (e.g., TK−/B18R−/IFN-β+) induce localized IFN-β secretion, priming immune responses while avoiding systemic toxicity .
- Combination with immune checkpoint inhibitors : Anti-PD-1 antibodies counteract IFN-driven PD-L1 upregulation in tumors .
- Dose fractionation : Repeated low-dose intratumoral injections reduce IFN surge kinetics .
Q. How is B18R specificity validated against type II/III IFNs in experimental systems?
- IFN subtype ELISAs : Confirm B18R binds IFN-α/β but not IFN-γ (type II) or IFN-λ (type III) .
- Gene reporter assays : Use ISRE (IFN-stimulated response element) luciferase constructs in HEK293 cells. B18R pre-treatment inhibits IFN-α-induced luminescence but not IFN-γ responses .
Methodological Considerations
- Assay Design : Include IFN-negative controls (e.g., heat-inactivated B18R) to rule out nonspecific effects .
- Viral Titration : Measure plaque-forming units (PFU) in IFN-competent vs. deficient cell lines (e.g., Vero E6 vs. HCT116) to quantify B18R-dependent replication .
- In Vivo Safety : Track viral biodistribution via bioluminescence imaging in immunocompetent models to confirm attenuation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
